molecular formula C7H6N2O B13504255 5-Methyloxazolo[4,5-b]pyridine

5-Methyloxazolo[4,5-b]pyridine

Katalognummer: B13504255
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: DJRNYIVWJPATBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyloxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biochemistryThe structure of this compound consists of a fused oxazole and pyridine ring, making it a unique and versatile molecule for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxazolo[4,5-b]pyridine can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, resulting in the formation of 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione . This intermediate can then be further reacted with amines to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms in the oxazole ring and the methyl group attached to the pyridine ring .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the compound with altered electronic properties .

Wirkmechanismus

The mechanism of action of 5-Methyloxazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, an enzyme responsible for the biosynthesis of precursors of both androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which may be beneficial in treating hormone-dependent cancers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyloxazolo[4,5-b]pyridine stands out due to its specific substitution pattern and the presence of a methyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

5-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6-7(9-5)8-4-10-6/h2-4H,1H3

InChI-Schlüssel

DJRNYIVWJPATBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)OC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.